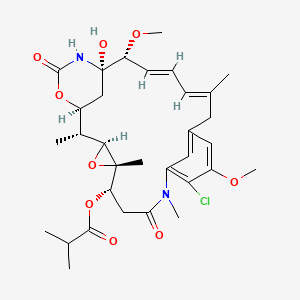

Ansamitocin P 3

Description

Discovery and Isolation from Maytenus serrata and Actinosynnema pretiosum

Ansamitocin P-3 was first identified in 1977 as part of the ansamitocin family isolated from the actinomycete Actinosynnema pretiosum (preclassified as Nocardia sp. C-15003). This discovery marked a pivotal shift in natural product chemistry, as it revealed microbial origins for compounds structurally analogous to plant-derived maytansinoids. While maytansine—the parent compound—was originally isolated from the Ethiopian shrub Maytenus serrata in 1972, ansamitocin P-3 emerged as a bacterial counterpart with nearly identical macrocyclic architecture but distinct C-3 ester substitutions. The parallel discovery pathways underscore evolutionary convergence in secondary metabolite biosynthesis across kingdoms.

Early isolation methods relied on fermentation broths of A. pretiosum, with high-performance countercurrent chromatography (HPCCC) later optimizing purification to yield 98.4% pure ansamitocin P-3 from complex matrices. Structural elucidation confirmed its 19-membered ansamacrolide skeleton featuring a chlorine atom at C-19 and methoxy groups at C-12 and C-20.

Classification as an Ansamacrolide and Maytansine Analogue

Ansamitocin P-3 belongs to the ansamycin antibiotic class, characterized by an aromatic moiety bridged by an aliphatic chain to form a macrocyclic lactam. Its classification as a maytansine analogue arises from shared structural motifs:

- A benzoquinoid ansa bridge connecting C-3 and C-17

- A chlorine-substituted aromatic ring

- Ester-linked side chains at C-3

Key structural differences include:

| Feature | Maytansine | Ansamitocin P-3 |

|---|---|---|

| C-3 Ester Group | Acetylmethylamino | Isobutyryl |

| Source Organism | Maytenus serrata | A. pretiosum |

| Molecular Formula | C₃₄H₄₆ClN₃O₁₀ | C₃₂H₄₃ClN₂O₉ |

This structural divergence correlates with enhanced microbial fermentability and altered tubulin-binding kinetics.

Historical Development of Ansamitocin Research

The ansamitocin timeline reveals three research epochs:

- 1977–1990 : Initial characterization of ansamitocins A–H, with P-3 identified as the most therapeutically viable variant due to its stability and potency.

- 1991–2010 : Biosynthetic studies decoding the asm gene cluster in A. pretiosum, revealing a 68-kbp genomic region encoding polyketide synthases (PKSs) and tailoring enzymes. Critical breakthroughs included:

- 2011–Present : Systems metabolic engineering approaches boosting titers from 50 mg/L to 371 mg/L through:

Significance in Natural Product Chemistry

Ansamitocin P-3 epitomizes the pharmacological potential of microbial secondary metabolites. Its significance spans:

- Biosynthetic Uniqueness : Utilizes a hybrid PKS-NRPS pathway incorporating rare precursors like AHBA, with halogenation introducing bioactivity-enhancing chlorine.

- Drug Development : Serves as the cytotoxic payload in antibody-drug conjugates (ADCs) like trastuzumab emtansine, leveraging its sub-nanomolar IC₅₀ against tumor cells.

- Evolutionary Insight : Parallel biosynthesis in Maytenus plants and Actinosynnema bacteria suggests horizontal gene transfer or convergent evolution, a subject of ongoing genomic research.

The compound’s ability to depolymerize microtubules via vinca domain binding (Kₐ = 1.3 μM) while avoiding multidrug resistance mechanisms positions it as a prototype for next-generation antimitotics. Current research focuses on semisynthetic derivatives with modulated lipophilicity and reduced off-target binding.

Properties

CAS No. |

66584-72-3 |

|---|---|

Molecular Formula |

C32H43ClN2O9 |

Molecular Weight |

635.1 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |

InChI |

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/t19-,23+,24-,25+,28+,31+,32+/m1/s1 |

InChI Key |

OPQNCARIZFLNLF-OWOYPUEESA-N |

Isomeric SMILES |

CC1C2C[C@](C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC([C@]4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |

Pictograms |

Irritant |

Synonyms |

ansamitocin P 3 ansamitocin P 3' ansamitocin P 4 ansamitocins ansamitomicin p-3 |

Origin of Product |

United States |

Preparation Methods

Microbial Fermentation Fundamentals

AP-3 is synthesized via a polyketide synthase (PKS) pathway in Actinosynnema pretiosum. The process begins with the fermentation of optimized bacterial strains in nutrient-rich media containing carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal), and trace minerals. Critical parameters include pH maintenance (6.5–7.0), dissolved oxygen levels (30–50%), and temperature control (28–30°C). Post-fermentation, the broth undergoes centrifugation or filtration to separate biomass from the supernatant, which contains AP-3 and related analogs.

Genetic Engineering for Enhanced Biosynthesis

Recent CRISPR-Cas9 strategies have targeted competing metabolic pathways to increase precursor availability. For example, deletion of the T1PKS-15 gene cluster in A. pretiosum L40 increased intracellular triacylglycerol (TAG) pools, elevating AP-3 yields by 27%. Additionally, bidirectional promoters (ermEp-kasOp and j23119p-kasOp) inserted into the asm12-asm13 spacer upregulated methoxymalonyl-acyl carrier protein (MM-ACP) biosynthesis, resulting in 30–50% higher AP-3 production compared to wild-type strains.

Purification Methodologies

Macroporous Resin Adsorption

The CN117597450A patent outlines a four-step purification protocol:

-

Resin Extraction : Static adsorption of AP-3 fermentation broth using macroporous resins (e.g., LX-30 or LX-T28) at 5–15 hours achieves >90% adsorption efficiency.

-

Elution and Concentration : Resins are washed with water and eluted using organic solvents (e.g., ethanol or acetone). Ethanol concentrations of 70–90% yield optimal recovery rates.

-

Reverse-Phase Chromatography : C18-packed high-pressure columns separate AP-3 from analogs (P-2, P-4, etc.) using gradient elution with acidified aqueous phases (0.05–0.2% acetic acid) and acetonitrile.

-

Crystallization : Concentrated eluates are precipitated with n-hexane or ethyl acetate, achieving final purities of 95–98%.

Table 1: Key Parameters in AP-3 Purification

| Step | Optimal Conditions | Yield | Purity |

|---|---|---|---|

| Resin Adsorption | LX-30 resin, 20–50 kg/1000L broth | >90% | 70–80% |

| Elution | 80% ethanol, 0.1% acetic acid | 85–90% | 85–90% |

| Chromatography | C18 column, 0.1% acetic acid | 70–75% | 95–98% |

Advancements in Chromatographic Techniques

High-Pressure Reverse-Phase Chromatography

Traditional normal-phase chromatography often employs toxic mixed solvents (e.g., chloroform-methanol), complicating solvent recovery. Reverse-phase systems using C18 silica gel and acetonitrile-water gradients mitigate these issues while improving resolution. For instance, a 250 mm × 50 mm C18 column with a 15 mL/min flow rate separates AP-3 from P-4 within 40 minutes.

Solvent Optimization

Acid modifiers (e.g., 0.05–0.2% trifluoroacetic acid) enhance peak symmetry and reduce tailing. Ethanol-water mixtures (70:30 v/v) achieve >90% recovery during elution, minimizing solvent waste.

Genetic and Metabolic Engineering Innovations

CRISPR-Cas9-Mediated Pathway Editing

The A. pretiosum genome contains competing pathways that divert precursors (e.g., malonyl-CoA) away from AP-3 biosynthesis. Knocking out the T1PKS-15 cluster increased TAG availability, directly enhancing AP-3 production by 27%. Similarly, bidirectional promoters inserted upstream of asm13 upregulated MM-ACP synthesis, a critical extender unit for PKS activity.

Strain Optimization

Engineered strains like BDP-jk (j23119p-kasOp promoter) exhibit 50% higher AP-3 titers than wild-type strains, reaching 450 mg/L in fed-batch fermentations. Transcriptomic analyses confirmed 3–5-fold increases in asm13–asm17 gene expression, correlating with improved metabolic flux toward AP-3 .

Chemical Reactions Analysis

Biosynthetic Pathway and Key Enzymatic Reactions

AP-3 is biosynthesized in Actinosynnema pretiosum ATCC 31280 through a modular polyketide synthase (PKS) system. The pathway involves three critical methylation steps catalyzed by SAM (S-adenosyl-l-methionine)-dependent methyltransferases:

The asm gene cluster includes PKS modules (AsmA, AsmB) responsible for assembling the core structure, with post-PKS modifications (e.g., epoxidation by Asm30, a cytochrome P450 enzyme) . Heterologous expression of asmAB in Streptomyces coelicolor yielded a triketide intermediate, confirming the role of these genes in chain elongation .

Biochemical Interactions and Tubulin Binding

AP-3 exerts anticancer activity by binding to tubulin and destabilizing microtubules. Key findings include:

-

Binding affinity : AP-3 binds purified tubulin with a dissociation constant .

-

Mechanism : AP-3 partially overlaps with the vinblastine binding site on tubulin, stabilized by hydrogen bonds and halogen-oxygen interactions .

-

Structural impact : Induces conformational changes in tubulin, leading to microtubule depolymerization .

Table 2: Comparative Binding Analysis of AP-3 and Related Compounds

*Reported IC₅₀ for maytansine in MCF-7 cells .

Stress-Inducing Interactions in the Producing Strain

AP-3 biosynthesis imposes metabolic stress on A. pretiosum, interfering with essential enzymes:

-

Aldehyde dehydrogenase (ALDH) : AP-3 inhibits ALDH noncompetitively () .

-

Deoxythymidine diphosphate glucose-4,6 dehydratase (dTGD) and flavin-dependent thymidylate synthase (FDTS) : Identified as AP-3 targets via photoaffinity probing .

Overexpression of these enzymes in recombinant strains improved AP-3 tolerance and increased titers by 40–60% .

Metabolic Engineering and Efflux Modifications

Efflux systems influence AP-3 production:

-

Six efflux genes (e.g., ABC transporters) were upregulated in response to AP-3 accumulation .

-

Knocking out efflux pumps increased intracellular AP-3 retention, enhancing yield by 30% .

Critical Methylation Bottlenecks

The SAM-dependent methylation step catalyzed by Asm10 is rate-limiting:

Scientific Research Applications

Formulation Innovations

Due to its low solubility, innovative drug delivery systems have been developed to enhance the therapeutic efficacy of Ansamitocin P-3:

- Liposomal Formulations : Recent studies have utilized microfluidic technology to create temperature-sensitive liposomes encapsulating AP-3 alongside photosensitizers like indocyanine green (ICG). These formulations allow for controlled release upon near-infrared stimulation, significantly enhancing the localized treatment of tumors while minimizing systemic toxicity .

- Photodynamic Therapy : The combination of AP-3 with photodynamic therapy enhances its anticancer activity. The heat generated from ICG under laser irradiation not only induces cell death but also facilitates the release of AP-3 within tumor cells, improving therapeutic outcomes in models such as MCF-7 multicellular tumor spheroids .

Clinical Applications

Ansamitocin P-3 has been integrated into antibody-drug conjugates (ADCs), notably trastuzumab emtansine (T-DM1), which targets HER2-positive breast cancer. T-DM1 combines the targeting ability of trastuzumab with the potent cytotoxicity of AP-3, demonstrating improved efficacy in clinical settings . Ongoing clinical trials are also exploring its potential in treating HER2-positive lung cancer.

Case Study 1: Antitumor Efficacy in Breast Cancer

A study involving MCF-7 cells treated with varying concentrations of AP-3 showed a dose-dependent inhibition of cell proliferation and induced apoptosis through activation of p53 signaling pathways. Flow cytometry analysis indicated significant accumulation of cells in the G2/M phase following treatment with AP-3 .

Case Study 2: Liposomal Delivery System

In vivo experiments using AP-3/ICG-loaded liposomes demonstrated significant tumor growth inhibition in nude mice models with subcutaneously inoculated MCF-7 tumors. The liposomal formulation reduced off-target toxicity while maintaining high local concentrations of AP-3 at the tumor site during infrared laser activation .

Summary Table of Research Findings

| Cell Line | IC50 (pM) | Mechanism | Formulation Innovations |

|---|---|---|---|

| MCF-7 | 20 | Microtubule depolymerization; apoptosis | Liposomal delivery with ICG |

| HeLa | 50 | Cell cycle arrest at G2/M phase | Microfluidic fabrication |

| MDA-MB-231 | 150 | Inhibition of mitotic spindle formation | ADC integration (T-DM1) |

| EMT-6/AR1 | 140 | Induction of p53-mediated apoptosis | Photodynamic therapy |

Mechanism of Action

Ansamitocin P-3 exerts its effects by binding to tubulin, a protein essential for microtubule formation. This binding disrupts microtubule assembly, leading to cell cycle arrest and apoptosis. The compound specifically binds to the vinblastine site on tubulin, inducing conformational changes that inhibit microtubule polymerization. This mechanism is crucial for its antitumor activity .

Comparison with Similar Compounds

Maytansine

Maytansine, a plant-derived maytansinoid, shares AP-3’s core structure but lacks the C-3 ester side chain. Both compounds bind to β-tubulin at a conserved site distinct from vinca alkaloids, inhibiting microtubule polymerization with comparable IC50 values (~1–10 nM) . However, AP-3’s ester side chain enhances solubility and facilitates conjugation to antibodies, making it clinically preferable for targeted therapies .

Ansamitocin Derivatives

AP-3 is part of a family of ansamitocins (AP-0, AP-2, AP-3', AP-4) differing in hydroxylation, methylation, or halogenation patterns. For example:

- AP-4 : Contains an additional hydroxyl group at C-15 but exhibits similar antitubulin activity to AP-3 .

- 9-Methoxy-AP-3: A novel derivative isolated from Actinosynnema sp. FIM06-0063, showing moderate activity (IC50 = 72.68 nM against HL60 cells) .

- N-Desmethyl-desepoxymaytansinol: A biosynthetic intermediate lacking the C-3 ester and epoxide group, which is inactive (IC50 > 800 nM) .

Table 1: Bioactivity of Ansamitocin P-3 and Structural Analogues

Production Efficiency

AP-3’s industrial production is optimized through metabolic engineering, outperforming other ansamitocins:

- Carbon Source Synergy : Glycerol and glucose co-feeding triples AP-3 yield (3× glucose alone) by upregulating phosphoglucomutase (PGM) and AHBA-related genes (asm14, asm24) .

- Isobutanol Supplementation: Enhances malonyl-CoA and acetyl-CoA pools, increasing AP-3 production 4-fold (up to 327–371 mg/L) .

- Oxygen Vectors : Soybean oil (0.52% v/v) improves dissolved oxygen, boosting AP-3 yield by 49.48% via enhanced TCA cycle flux .

Table 2: Production Strategies for Ansamitocin P-3 vs. Analogues

Mechanism and Targets

AP-3 uniquely targets both eukaryotic β-tubulin and prokaryotic FtsZ, a tubulin homolog critical for bacterial cell division. This dual activity distinguishes it from maytansine, which lacks FtsZ binding . Structural studies reveal AP-3 binds FtsZ near the GTPase pocket via hydrophobic interactions, inhibiting polymerization (KD = 1.3 µM) .

Biological Activity

Ansamitocin P-3 (AP-3) is a potent antitumor agent derived from the actinomycete Actinosynnema pretiosum. Its biological activity primarily involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells. This article explores the mechanisms of action, therapeutic potential, and recent research findings related to AP-3.

AP-3 is classified as a microtubule-depolymerizing agent, similar to maytansine. It binds to β-tubulin, disrupting microtubule formation and function. This action leads to several critical cellular effects:

- Microtubule Disruption : AP-3 effectively depolymerizes both interphase and mitotic microtubules, which is crucial for cell division. This disruption results in improper chromosome segregation during mitosis .

- Induction of Apoptosis : The treatment with AP-3 activates the p53-mediated apoptotic pathway. Cells treated with AP-3 accumulate p53 and its downstream effector p21, leading to cell cycle arrest and programmed cell death .

- Immune Modulation : Recent studies indicate that AP-3 not only affects tumor cells directly but also modulates the immune response. It induces maturation of dendritic cells (DCs), enhancing their ability to stimulate T-cell responses against tumors .

In Vitro Activity

The biological activity of AP-3 has been extensively studied in various cancer cell lines:

| Cell Line | IC50 (pM) | Notes |

|---|---|---|

| MCF-7 | 20 ± 3 | Breast cancer cell line |

| HeLa | 50 ± 0.5 | Cervical cancer cell line |

| EMT-6/AR1 | 140 ± 17 | Mouse mammary tumor cells |

| MDA-MB-231 | 150 ± 1.1 | Triple-negative breast cancer |

These results demonstrate AP-3's potent inhibitory effects on cell proliferation across different cancer types .

In Vivo Efficacy

In animal models, AP-3 has shown significant antitumor activity when administered intratumorally or intravenously. For instance, mice bearing EG-7 tumors treated with AP-3 exhibited reduced tumor growth and enhanced T-cell activation when combined with immune checkpoint inhibitors such as anti-PD-1 and anti-CTLA-4 antibodies .

Case Studies and Clinical Implications

Recent clinical trials have been exploring the efficacy of maytansinoid conjugates, including those involving AP-3, in various cancers. The combination therapies using AP-3 have shown promise in enhancing anti-tumor immunity while minimizing side effects associated with traditional chemotherapy .

Research Findings

Several studies have investigated the broader implications of AP-3's biological activity:

- Target Identification : Research using mass spectrometry has identified multiple cellular targets affected by AP-3, including enzymes involved in nucleotide metabolism, which may contribute to its cytotoxic effects on tumor cells .

- Enhanced DC Maturation : Studies have shown that AP-3 significantly enhances the maturation of DCs, leading to increased production of pro-inflammatory cytokines and improved T-cell activation .

Q & A

Q. What is the biosynthetic pathway of Ansamitocin P-3 in Actinosynnema pretiosum, and how can it be experimentally validated?

Ansamitocin P-3 is synthesized via a type I polyketide synthase (PKS) pathway combined with post-PKS modifications. To validate this, researchers should:

- Use gene knockout studies targeting key PKS genes (e.g., asmA, asmB) to observe production halts.

- Employ isotopic labeling (e.g., -acetate) to trace precursor incorporation into the ansamitocin backbone.

- Analyze intermediates via LC-MS/MS to confirm enzymatic steps .

Q. What standard assays are used to quantify Ansamitocin P-3’s cytotoxicity in cancer cell lines?

- MTT/XTT assays : Measure mitochondrial activity reduction in cells (e.g., MCF-7, HeLa) after 48–72 hours of exposure.

- Flow cytometry : Assess cell cycle arrest (G2/M phase) via propidium iodide staining.

- IC determination : Use dose-response curves (0.1–1000 pM range) with triplicate replicates to ensure reproducibility .

Q. How does Ansamitocin P-3 inhibit microtubule assembly, and what experimental models demonstrate this mechanism?

Ansamitocin P-3 binds β-tubulin, inducing conformational changes that destabilize microtubules. Key models include:

- In vitro tubulin polymerization assays : Monitor absorbance changes at 340 nm to quantify inhibition.

- Immunofluorescence microscopy : Visualize microtubule disassembly in treated cells (e.g., MDA-MB-231) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported IC50_{50}50 values for Ansamitocin P-3 across studies?

Discrepancies often arise from variations in:

- Cell culture conditions (e.g., serum concentration, passage number).

- Drug exposure time (short vs. prolonged treatments).

- Analytical methods (HPLC purity vs. bioactivity normalization). Standardize protocols using reference cell lines (e.g., NCI-60 panel) and cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can carbon source optimization enhance Ansamitocin P-3 yield in fermentation, and what statistical approaches guide this?

- Synergistic carbon sources : Combine glycerol (for biomass) and glucose (for ansamitocin precursors) in fed-batch reactors.

- Response Surface Methodology (RSM) : Design experiments to model interactions between variables (e.g., pH, temperature, C/N ratio).

- Metabolic flux analysis : Identify bottleneck steps using -metabolic labeling and genome-scale models .

Q. What role do efflux pumps play in Ansamitocin P-3 production, and how can engineering address this?

Efflux systems (e.g., asm2-encoded transporters) limit intracellular accumulation. Strategies include:

- Knockout of efflux genes : Increase intracellular titers by 2–3 fold.

- Promoter engineering : Overexpress pathway-specific regulators (e.g., asm24) to bypass efflux .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a study on Ansamitocin P-3’s pharmacokinetics?

- Population (P) : Tumor-bearing murine models.

- Intervention (I) : Ansamitocin P-3 conjugated with bispecific antibodies.

- Comparison (C) : Free Ansamitocin P-3 vs. conjugated form.

- Outcome (O) : Plasma half-life (α/β phases) and tumor uptake.

- Time (T) : 24-hour pharmacokinetic profiling. This design ensures focused data collection on targeted delivery efficacy .

Q. What statistical methods are critical for analyzing Ansamitocin P-3 production data with multiple variables?

- Multivariate ANOVA : Test significance of factors like pH, agitation rate.

- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomics during fermentation).

- Bayesian optimization : Predict optimal nutrient feeding schedules in real-time .

Tables for Key Data

Table 1. Impact of Carbon Sources on Ansamitocin P-3 Yield in Actinosynnema pretiosum

| Carbon Source | Yield (mg/L) | Biomass (g/L) | Key Finding |

|---|---|---|---|

| Fructose | 120 ± 15 | 8.2 ± 0.5 | Highest specific yield |

| Glucose | 95 ± 10 | 10.1 ± 0.7 | Precursor accumulation |

| Glycerol | 45 ± 8 | 12.5 ± 0.9 | Biomass optimization |

Table 2. Plasma Half-Life of Ansamitocin P-3 Conjugates

| Sample | α-phase (t) | β-phase (t) |

|---|---|---|

| Free Ansamitocin P-3 | 12.4 sec | 159 sec |

| Antibody-Conjugated | 1.1 sec | 13.5 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.